molecular formula C15H15N3OS B2416127 4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile CAS No. 341967-18-8

4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile

Cat. No. B2416127
CAS RN: 341967-18-8
M. Wt: 285.37
InChI Key: NEYMQHAGYPABSR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile (DMAPSN) is an organic compound with a unique structure and properties that make it an attractive target for scientific research. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has a wide range of applications in the laboratory and in industry.

Scientific Research Applications

1. Optoelectronic Devices Applications

4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile and its derivatives have been explored for use in optoelectronic devices. Wu et al. (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents for investigating their optical and electrochromic behaviors. These materials demonstrated high coloration efficiency and electrochemical stability in electrochromic devices, highlighting their potential in optoelectronic applications Wu, Lin, & Liou, 2019.

2. Corrosion Inhibition

Nicotinonitriles, including compounds similar to this compound, have shown effectiveness as corrosion inhibitors. Singh et al. (2016) studied nicotinonitriles' inhibition effect on mild steel in hydrochloric acid, demonstrating their potential as corrosion inhibitors due to their efficient adsorption on metal surfaces Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016.

3. Photophysical and Photochemical Properties

The photophysical and photochemical properties of derivatives of this compound have been investigated. Çolak et al. (2016) synthesized zinc(ii) phthalocyanine derivatives and evaluated their properties, indicating their potential as photosensitizers in photodynamic therapy (PDT) Çolak, Durmuş, & Yildiz, 2016.

4. Fluorescent Molecular Probes

Compounds related to this compound have been used to create fluorescent molecular probes. Diwu et al. (1997) developed fluorescent solvatochromic dyes with strong solvent-dependent fluorescence, useful in biological studies Diwu, Lu, Zhang, Klaubert, & Haugland, 1997.

properties

IUPAC Name

4-(dimethylamino)-2-(4-methoxyphenyl)sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-18(2)14-8-9-17-15(13(14)10-16)20-12-6-4-11(19-3)5-7-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYMQHAGYPABSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)SC2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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